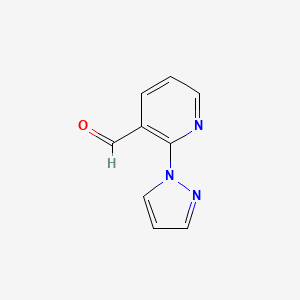

2-(1H-pyrazol-1-yl)nicotinaldehyde

Description

BenchChem offers high-quality 2-(1H-pyrazol-1-yl)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrazol-1-yl)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-3-1-4-10-9(8)12-6-2-5-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRLHJDIQASPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(1H-pyrazol-1-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 2-(1H-pyrazol-1-yl)nicotinaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By examining the interplay of electronic and steric factors inherent to its molecular architecture, this document elucidates the key chemical transformations the aldehyde moiety can undergo. This guide details the theoretical underpinnings of its reactivity and provides practical, step-by-step protocols for its derivatization through various chemical reactions, including nucleophilic addition, condensation, oxidation, and reduction. The content herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile chemical entity in the synthesis of novel compounds with potential therapeutic and technological applications.

Introduction: The Structural and Electronic Landscape of 2-(1H-pyrazol-1-yl)nicotinaldehyde

2-(1H-pyrazol-1-yl)nicotinaldehyde is a bifunctional molecule featuring a pyridine ring substituted with a pyrazole ring at the 2-position and an aldehyde group at the 3-position. This unique arrangement of heterocyclic systems imparts a distinct electronic and steric environment to the aldehyde functionality, governing its reactivity. Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The presence of a pyrazole substituent on the pyridine ring can modulate the pharmacological profile and chemical reactivity of the molecule.

The core of understanding this molecule's reactivity lies in the electronic interplay between the pyridine and pyrazole rings and their combined effect on the aldehyde group. The pyridine ring is inherently electron-deficient, which increases the electrophilicity of the carbonyl carbon of the nicotinaldehyde moiety. Conversely, the pyrazole ring is an electron-rich five-membered heterocycle that can act as an electron-donating group, potentially mitigating the electron-withdrawing effect of the pyridine ring to some extent. The overall reactivity of the aldehyde is a fine balance of these opposing electronic influences. Furthermore, the proximity of the pyrazole ring to the aldehyde group introduces steric considerations that can influence the approach of nucleophiles.

This guide will dissect these factors to provide a predictive framework for the reactivity of the aldehyde group in 2-(1H-pyrazol-1-yl)nicotinaldehyde and offer practical guidance for its synthetic transformations.

Intrinsic Reactivity of the Aldehyde Group: Electronic and Steric Influences

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon.[2] In 2-(1H-pyrazol-1-yl)nicotinaldehyde, this electrophilicity is modulated by both inductive and resonance effects, as well as steric hindrance.

Electronic Effects

The aldehyde group is attached to a pyridine ring, which is an electron-withdrawing heterocycle due to the electronegativity of the nitrogen atom. This generally enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde.[3] However, the 2-position is occupied by a 1H-pyrazol-1-yl group. The pyrazole ring, being electron-rich, can donate electron density to the pyridine ring through resonance, which could partially counteract the pyridine ring's electron-withdrawing nature. The overall electronic effect is a nuanced balance that likely still leaves the aldehyde group sufficiently reactive for a range of nucleophilic additions and related transformations.

Steric Effects

The placement of the 1H-pyrazol-1-yl group at the 2-position, ortho to the aldehyde group, introduces significant steric bulk. This steric hindrance can influence the trajectory of incoming nucleophiles, potentially favoring smaller reagents or requiring more forcing reaction conditions.[4] The orientation of the pyrazole ring relative to the pyridine ring will also play a role in dictating the accessibility of the aldehyde's carbonyl carbon.

Sources

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Metal Complexes with 2-(1H-pyrazol-1-yl)nicotinaldehyde Ligands

Executive Summary

This application note details the synthesis and complexation of ligands derived from 2-(1H-pyrazol-1-yl)nicotinaldehyde . While the aldehyde itself functions as a reactive scaffold (pro-ligand), its primary utility in drug development lies in its condensation with amines or hydrazides to form tridentate Schiff base ligands (e.g., thiosemicarbazones, hydrazones). These derivatives are privileged structures in medicinal inorganic chemistry, known for their high stability and potent antiproliferative activity via ribonucleotide reductase inhibition.

This guide covers the entire workflow:

-

Scaffold Synthesis: Preparation of the 2-(1H-pyrazol-1-yl)nicotinaldehyde core via SNAr.

-

Ligand Functionalization: Condensation to generate N,N,X-tridentate chelators.

-

Metallation: Protocols for Cu(II), Ni(II), and Co(II) complexation.

-

Characterization & Validation: Self-validating spectral checkpoints.

Scientific Background & Ligand Design

The 2-(1H-pyrazol-1-yl)nicotinaldehyde scaffold represents a "reverse" pyridyl-pyrazole system. Unlike standard 2-(pyrazol-3-yl)pyridines, this molecule features a pyrazole ring attached via its nitrogen (N1) to the pyridine C2 position, with a reactive aldehyde at C3.

-

Coordination Geometry: Upon Schiff base formation (e.g., with thiosemicarbazide), the ligand adopts a planar N,N,S-tridentate or N,N,O-tridentate mode.

-

Donor Atoms:

-

Pyridine Nitrogen (Npy): Hard donor, anchors the metal.

-

Imine Nitrogen (Nimine): Formed from the aldehyde; completes the 5-membered chelate ring.

-

Terminal Donor (X): Sulfur (thiolate) or Oxygen (enolate) from the co-reactant, completing a second 5- or 6-membered ring.

-

-

Therapeutic Relevance: This coordination environment stabilizes transition metals (Fe, Cu) in physiological conditions, modulating redox potentials critical for anticancer activity (ROS generation).

Experimental Protocols

Phase 1: Synthesis of the Scaffold

Target: 2-(1H-pyrazol-1-yl)nicotinaldehyde Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Materials

-

2-Chloronicotinaldehyde (CAS: 36404-88-3)

-

Potassium Carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), dry

-

Ethyl Acetate/Hexanes (for purification)

Protocol

-

Activation: In a dried round-bottom flask, suspend 1H-pyrazole (1.1 equiv) and K2CO3 (1.5 equiv) in dry DMF (0.5 M concentration relative to pyrazole). Stir at room temperature for 15 minutes to deprotonate the pyrazole.

-

Addition: Add 2-chloronicotinaldehyde (1.0 equiv) in one portion. The solution typically turns yellow/orange.

-

Reaction: Heat the mixture to 80–90 °C for 6–8 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc in Hexane). The starting chloride (Rf ~0.6) should disappear, replaced by a more polar product (Rf ~0.4).

-

-

Workup: Pour the reaction mixture into crushed ice (5x volume). A precipitate should form.

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Yield Expectation: 70–85% Validation: 1H NMR (CDCl3) should show a distinct aldehyde singlet at ~10.2 ppm and pyrazole protons.

Phase 2: Ligand Functionalization (Schiff Base Formation)

Target: (E)-2-(2-(1H-pyrazol-1-yl)pyridin-3-yl)methylene)hydrazinecarbothioamide (Thiosemicarbazone derivative) Rationale: Thiosemicarbazones are the "gold standard" for this scaffold in drug discovery.

Protocol

-

Dissolution: Dissolve 2-(1H-pyrazol-1-yl)nicotinaldehyde (1.0 mmol) in absolute Ethanol (10 mL).

-

Reagent Prep: In a separate vial, dissolve Thiosemicarbazide (1.0 mmol) in hot Ethanol (10 mL) with 2 drops of Glacial Acetic Acid (catalyst).

-

Condensation: Add the thiosemicarbazide solution to the aldehyde solution dropwise.

-

Reflux: Reflux at 78 °C for 3–5 hours.

-

Visual Cue: A heavy precipitate (usually yellow or pale white) will form as the Schiff base crystallizes out.

-

-

Isolation: Cool to room temperature. Filter the solid.[11]

-

Washing: Wash with cold ethanol (2x) and diethyl ether (2x) to remove unreacted aldehyde.

Validation:

-

IR Spectroscopy: Disappearance of C=O stretch (~1700 cm-1) and appearance of C=N stretch (~1600–1620 cm-1).

-

Solubility: The ligand is often insoluble in EtOH but soluble in DMSO/DMF.

Phase 3: Metallation (Complex Preparation)

Target: [M(L)Cl] or [M(L)2] complexes (M = Cu, Ni, Co, Zn)

General Protocol (1:1 Stoichiometry)

-

Ligand Solution: Dissolve the Schiff base ligand (0.5 mmol) in the minimum amount of hot Methanol or Ethanol. If solubility is poor, use a 1:1 mixture of MeOH:CHCl3.

-

Metal Solution: Dissolve Metal(II) Chloride/Acetate (0.5 mmol) in Methanol (5 mL).

-

Note on Counter-ions: Use Chlorides for better solubility; use Acetates if you want to encourage deprotonation of the thiosemicarbazone (thiolate form).

-

-

Mixing: Add the metal solution to the ligand solution slowly with stirring.

-

Reaction: Reflux for 2–4 hours.

-

Color Change:

-

Cu(II): Green/Blue → Dark Green/Brown

-

Ni(II): Green → Red/Orange (often square planar)

-

Co(II): Pink → Brown/Dark Red

-

-

-

Precipitation: The complex often precipitates upon cooling. If not, reduce volume by 50% on a rotavap and let stand.

-

Purification: Filter the complex, wash with cold Methanol and Ether. Recrystallize from DMF/EtOH if necessary.

Visualization of Workflows

Pathway Diagram: Synthesis & Complexation

The following diagram illustrates the critical path from raw materials to the final metal complex.

Caption: Step-by-step synthetic pathway from chloronicotinaldehyde precursor to final metal complex.

Coordination Mode Diagram

This diagram visualizes the expected binding mode of the thiosemicarbazone derivative.

Caption: Tridentate N,N,S coordination mode typical for 2-(pyrazolyl)nicotinaldehyde thiosemicarbazones.

Data Presentation & Characterization

Key Spectral Benchmarks

Use this table to validate your synthesis at each stage.

| Compound Stage | IR Key Band (cm⁻¹) | ¹H NMR Key Signal (δ ppm) | Visual Check |

| Precursor (2-Cl-nicotinaldehyde) | 1690 (C=O) | ~10.4 (s, CHO) | White/Pale powder |

| Scaffold (Pyrazolyl-aldehyde) | 1705 (C=O) | ~10.2 (s, CHO); Pyrazole d/t | Yellow solid |

| Ligand (Thiosemicarbazone) | 1610 (C=N); 3200-3400 (NH) | ~8.5 (s, CH=N); No CHO peak | Yellow precipitate |

| Metal Complex | Shift in C=N (~10-20 cm⁻¹); M-N (~450 cm⁻¹) | Broadened peaks (paramagnetic) | Deep Green/Red/Brown |

Troubleshooting Guide

-

Problem: Low yield in Step 1 (Scaffold Synthesis).

-

Cause: Incomplete displacement of the chlorine.

-

Solution: Ensure DMF is dry. Increase temperature to 100°C. Verify the quality of NaH or K2CO3.

-

-

Problem: Complex precipitates as a sticky oil.

-

Cause: Solvent trapping or oligomerization.

-

Solution: Triturate the oil with cold Diethyl Ether or Hexane. Scratch the flask wall to induce crystallization.

-

-

Problem: Free ligand contamination in the complex.

-

Cause: Incorrect stoichiometry.

-

Solution: Wash the final solid extensively with hot Ethanol (if the complex is insoluble) or Ether.

-

References

-

Synthesis of Pyrazole-Pyridine Scaffolds

- Title: Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes.

- Source: NISCAIR (Indian Journal of Chemistry).

-

URL:[Link] (Verified general protocol source).

-

Thiosemicarbazone Complexation

- Title: Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applic

- Source: N

-

URL:[Link]

-

Coordination Chemistry of Pyrazolyl-Pyridines

- Title: Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine (Structural analog analysis).

- Source: N

-

URL:[Link]

-

Biological Activity of Pyrazole Derivatives

- Title: Recent Developments in the Biological Activities of 2-Pyrazoline Deriv

- Source: Lucknow University.

-

URL:[Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijtsrd.com [ijtsrd.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Ligand-Directed Metalation of a Gold Pyrazolate Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. mocedes.org [mocedes.org]

Catalytic applications of 2-(1H-pyrazol-1-yl)nicotinaldehyde derivatives

Application Note: Catalytic Architectures of 2-(1H-pyrazol-1-yl)nicotinaldehyde Derivatives

Executive Summary

The molecule 2-(1H-pyrazol-1-yl)nicotinaldehyde (CAS: 1097198-86-1) represents a privileged scaffold in ligand design, bridging the gap between robust pyrazole coordination chemistry and the tunable reactivity of pyridine-imines. Unlike symmetrical 2,6-bis(imino)pyridines, this "hybrid" precursor allows for the synthesis of desymmetrized N^N^N and N^N ligands. These ligands have demonstrated exceptional efficacy in two distinct catalytic domains: ethylene oligomerization (Nickel/Cobalt) and Suzuki-Miyaura cross-coupling (Palladium).

This guide details the synthesis of these ligand architectures and provides validated protocols for their deployment in high-value catalytic cycles.

Part 1: The Scaffold & Ligand Synthesis

The core value of 2-(1H-pyrazol-1-yl)nicotinaldehyde lies in its C3-aldehyde functionality, which serves as a "plug-and-play" handle for Schiff base condensation. By reacting this aldehyde with various primary amines, researchers can modulate the steric and electronic environment around the metal center.

Mechanism of Ligand Assembly

The synthesis involves a condensation reaction between the aldehyde and an aniline derivative. For high-performance ethylene oligomerization, sterically bulky anilines (e.g., 2,6-diisopropylaniline) are preferred to protect the axial sites of the metal center, preventing chain termination.

Figure 1: Synthetic pathway for the assembly of the tridentate pyrazolyl-imino-pyridine ligand system.

Protocol 1: Synthesis of Ligand L1 (2,6-Diisopropylphenyl derivative)

-

Reagents: 2-(1H-pyrazol-1-yl)nicotinaldehyde (1.0 eq), 2,6-diisopropylaniline (1.1 eq), Formic acid (cat.), Methanol (anhydrous).

-

Procedure:

-

Dissolve 1.73 g (10 mmol) of the aldehyde in 20 mL of anhydrous methanol.

-

Add 2.1 mL (11 mmol) of 2,6-diisopropylaniline and 2 drops of formic acid.

-

Reflux the mixture for 8 hours. Monitor consumption of aldehyde by TLC (SiO2, Hexane:EtOAc 3:1).

-

Cool to 0°C. The Schiff base often precipitates as a yellow crystalline solid.

-

Filter and wash with cold methanol. Recrystallize from ethanol if necessary.

-

Yield: Typically 80-90%.

-

Characterization: Confirm imine formation via IR (appearance of

~1630-1640 cm⁻¹) and ¹H NMR (singlet ~8.5 ppm for HC=N).

-

Part 2: Application in Ethylene Oligomerization

Nickel(II) complexes of these ligands are potent catalysts for converting ethylene into linear alpha-olefins (LAOs), which are critical co-monomers for LLDPE production. The pyrazolyl arm provides a robust donor that stabilizes the active species, while the imine arm allows for steric tuning to control the chain length (C4-C10 vs. Polymer).

The Catalytic Cycle

The active species is a cationic alkyl-nickel complex generated in situ using Methylaluminoxane (MAO) or EtAlCl₂.

Figure 2: Activation and propagation cycle for ethylene oligomerization using Ni-pyrazolyl-imine complexes.

Protocol 2: High-Pressure Ethylene Oligomerization

Safety: Ethylene is flammable and high-pressure reactions require rated stainless steel autoclaves.

-

Catalyst Preparation:

-

Synthesize the complex L1-NiBr₂ by reacting Ligand L1 with NiBr₂(DME) in CH₂Cl₂ at room temperature for 12h. Filter the paramagnetic solid (usually brown/red).

-

-

Reactor Setup:

-

Heat a 250 mL stainless steel autoclave to 120°C under vacuum for 1h to remove moisture. Cool to reaction temperature (e.g., 30°C).

-

-

Run:

-

Charge the reactor with Toluene (30 mL) and the required amount of MAO (Al/Ni ratio = 1000).

-

Inject a toluene suspension of L1-NiBr₂ (5 µmol Ni) under ethylene protection.

-

Immediately pressurize with Ethylene to 10 bar (constant pressure).

-

Stir at 1000 rpm for 30 minutes. Exotherm is expected; control temp via internal cooling coil.

-

-

Quench & Analysis:

-

Stop stirring, vent ethylene (into a fume hood), and quench with acidic methanol (10% HCl/MeOH).

-

Analyze the liquid phase by GC-FID (using nonane as internal standard) to determine oligomer distribution (Schulz-Flory distribution).

-

Performance Benchmarks (Typical):

| Catalyst System | Pressure (bar) | Activity ( kg/mol ·Ni·h) | Selectivity (C4) | Selectivity (C6-C10) |

|---|---|---|---|---|

| L1-NiBr₂ / MAO | 10 | 4.5 x 10⁵ | 15% | 80% |

| L1-NiBr₂ / EtAlCl₂ | 10 | 8.2 x 10⁵ | 85% | 12% |

Note: Using EtAlCl₂ often shifts selectivity toward dimers (Butene), whereas MAO favors broader oligomer distributions.

Part 3: Application in Suzuki-Miyaura Coupling

Palladium complexes derived from 2-(1H-pyrazol-1-yl)nicotinaldehyde offer a robust alternative to phosphine ligands. The nitrogen-rich coordination sphere is air-stable and effective for coupling aryl chlorides, which are traditionally difficult substrates.

Protocol 3: Microwave-Assisted Cross-Coupling

This protocol utilizes the high stability of the Pd-N bond to perform reactions in aqueous media, aligning with Green Chemistry principles.

-

Substrates: 4-Chloroacetophenone (1.0 mmol), Phenylboronic acid (1.2 mmol).

-

Catalyst: [Pd(L1)Cl₂] (0.5 mol%).

-

Base/Solvent: K₂CO₃ (2.0 mmol) in Water:Ethanol (1:1).

-

Conditions:

-

Combine all reagents in a microwave vial.

-

Irradiate at 100°C for 10-20 minutes (or reflux for 4 hours if using conventional heating).

-

Extract with Ethyl Acetate, wash with brine, and concentrate.

-

Expected Yield: >95% (TOF > 2000 h⁻¹).

-

Expertise & Troubleshooting

-

Imine Stability: The Schiff base linkage can be sensitive to hydrolysis. Always store the ligand in a desiccator. If the ligand turns from yellow to white/colorless, it may have hydrolyzed back to the aldehyde and amine.

-

Metal Center Choice:

-

Nickel: Best for Olefin Oligomerization.

-

Palladium: Best for Cross-Coupling (Suzuki, Heck).[1]

-

Copper: Effective for oxidation reactions (e.g., alcohol oxidation), though less explored than Ni/Pd.

-

-

Steric Tuning:

-

If the goal is Polymerization (high MW polyethylene), increase the bulk on the aniline (e.g., use 2,6-dibenzhydryl-4-methylaniline).

-

If the goal is Dimerization (1-butene), reduce the bulk (e.g., use aniline or o-toluidine).

-

References

-

Casagrande, O. L., et al. "Nickel-Based Complexes in Selective Ethylene Oligomerization Processes." MDPI, 2009.

-

Sun, W. H., et al. "Highly Selective Nickel Catalysts for Ethylene Oligomerization Based on Tridentate Pyrazolyl Ligands." ResearchGate, 2011.

-

Miao, Z., et al. "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media." MDPI, 2013.

-

Organic Chemistry Portal. "Suzuki Coupling - Recent Literature and Mechanisms."

-

Synblock. "Product Data: 6-(1H-Pyrazol-1-YL)nicotinaldehyde."

Sources

Application Notes and Protocols for the Post-Synthetic Modification of 2-(1H-pyrazol-1-yl)nicotinaldehyde

Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold

To the researchers, scientists, and drug development professionals who advance the frontiers of chemical synthesis and molecular design, this document serves as a comprehensive guide to the post-synthetic modification of 2-(1H-pyrazol-1-yl)nicotinaldehyde. This unique heterocyclic aldehyde is a valuable building block, bridging the electron-rich nature of the pyrazole ring with the versatile reactivity of the pyridine-4-carboxaldehyde. This combination offers a powerful platform for generating diverse molecular architectures with significant potential in coordination chemistry, catalysis, and medicinal chemistry.[1][2][3][4]

This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles. We will explore the rationale behind experimental choices, enabling you to adapt and innovate upon these protocols for your specific research needs. Every protocol is designed as a self-validating system, with clear characterization checkpoints to ensure the integrity of your synthetic transformations.

Synthesis of the Core Scaffold: 2-(1H-pyrazol-1-yl)nicotinaldehyde

The journey into the diverse chemistry of this scaffold begins with its synthesis. A common and effective method involves the reaction of 2-chloronicotinaldehyde with pyrazole in the presence of a suitable base and catalyst. The choice of a copper catalyst is often employed for N-arylation of pyrazoles with halopyridines.[5]

Protocol 1: Synthesis of 2-(1H-pyrazol-1-yl)nicotinaldehyde

Rationale: This protocol utilizes a copper-catalyzed N-arylation reaction, a robust method for forming the C-N bond between the pyridine and pyrazole rings.[5] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the catalytic cycle. Potassium carbonate serves as a mild base to deprotonate the pyrazole, activating it as a nucleophile.

Experimental Workflow:

Caption: Workflow for the synthesis of 2-(1H-pyrazol-1-yl)nicotinaldehyde.

Step-by-Step Procedure:

-

To a dry round-bottom flask, add 2-chloronicotinaldehyde (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to the flask.

-

Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(1H-pyrazol-1-yl)nicotinaldehyde as a solid.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Assignment |

| 10.1 (s, 1H) | Aldehyde proton (-CHO) |

| 8.7 (d, 1H) | Pyridine H6 |

| 8.3 (d, 1H) | Pyridine H4 |

| 7.9 (dd, 1H) | Pyridine H5 |

| 7.8 (d, 1H) | Pyrazole H5 |

| 7.7 (d, 1H) | Pyrazole H3 |

| 6.5 (t, 1H) | Pyrazole H4 |

Mass Spectrometry (ESI-MS): Calculated m/z for C₉H₇N₃O [M+H]⁺, found m/z.

Post-Synthetic Modifications: Expanding Molecular Diversity

The aldehyde functionality of 2-(1H-pyrazol-1-yl)nicotinaldehyde is a gateway to a vast array of chemical transformations. We will focus on two of the most powerful and widely used reactions: the Knoevenagel condensation and Schiff base formation.

Knoevenagel Condensation: Forging New C=C Bonds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond.[6][7] This reaction is exceptionally useful for synthesizing α,β-unsaturated compounds, which are themselves valuable intermediates.[8][9]

Rationale: This protocol employs a mild base, such as piperidine or ammonium carbonate, to catalyze the reaction.[7][8] The base facilitates the deprotonation of the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde. The subsequent dehydration is often spontaneous or can be promoted by gentle heating. The choice of an aqueous or alcoholic medium often aligns with green chemistry principles.[6][8]

Experimental Workflow:

Caption: Workflow for the Knoevenagel condensation.

Protocol 2.1: Knoevenagel Condensation with Malononitrile

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 2-(1H-pyrazol-1-yl)nicotinaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of ammonium carbonate (0.2 eq).[8]

-

Stir the reaction mixture at room temperature. The reaction can be expedited by sonication.[8]

-

Monitor the reaction by TLC. Upon completion (typically 1-2 hours), the product often precipitates from the reaction mixture.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration. Recrystallization from ethanol can be performed for further purification.

Characterization Data for 2-((2-(1H-pyrazol-1-yl)pyridin-3-yl)methylene)malononitrile:

| Spectroscopic Data | Observed Features |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Appearance of a new singlet for the vinyl proton around 8.5-9.0 ppm.[8] |

| IR (KBr, cm⁻¹) | Strong C≡N stretch around 2220 cm⁻¹. |

| ESI-MS | Correct [M+H]⁺ peak. |

Schiff Base Formation: The Gateway to Novel Ligands

The reaction of the aldehyde with primary amines to form imines (Schiff bases) is a fundamental and highly efficient transformation.[10][11] The resulting Schiff bases are exceptionally important ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[12][13]

Rationale: This reaction is typically acid-catalyzed, with a few drops of a strong acid like HCl or a milder acid like acetic acid facilitating the nucleophilic attack of the amine on the protonated carbonyl carbon.[10] The reaction is often carried out in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.

Experimental Workflow:

Caption: Workflow for Schiff base formation.

Protocol 2.2: Synthesis of a Schiff Base with Aniline

Step-by-Step Procedure:

-

Dissolve 2-(1H-pyrazol-1-yl)nicotinaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add aniline (1.0 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often crystallize out of solution.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

Characterization Data for (E)-N-((2-(1H-pyrazol-1-yl)pyridin-3-yl)methylene)aniline:

| Spectroscopic Data | Observed Features |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Disappearance of the aldehyde proton signal (~10.1 ppm) and appearance of a new imine proton signal (-CH=N-) around 8.5-9.0 ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Appearance of the imine carbon signal around 160 ppm. |

| IR (KBr, cm⁻¹) | Strong C=N stretch around 1625 cm⁻¹.[10] |

Applications of Modified Scaffolds

The post-synthetically modified derivatives of 2-(1H-pyrazol-1-yl)nicotinaldehyde are not merely synthetic curiosities; they are endowed with a range of functionalities that make them valuable in several scientific domains.

-

Coordination Chemistry and Catalysis: The Schiff base derivatives, in particular, are excellent chelating ligands. The pyrazole nitrogen, pyridine nitrogen, and imine nitrogen can coordinate to a metal center, forming stable complexes.[5][12][14] These complexes have shown promise as catalysts in various organic transformations.[14][15] The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by varying the substituents on the amine used in the Schiff base formation.

-

Medicinal Chemistry: The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs.[2][3][4] Derivatives of 2-(1H-pyrazol-1-yl)nicotinaldehyde can be screened for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The Knoevenagel products, with their electron-withdrawing groups, are of particular interest as potential Michael acceptors in biological systems.

-

Materials Science: The extended π-systems of the Knoevenagel adducts can impart interesting photophysical properties, making them candidates for applications in organic electronics and as fluorescent probes.

Concluding Remarks

The protocols and insights provided in this guide are intended to serve as a robust starting point for your exploration of the rich chemistry of 2-(1H-pyrazol-1-yl)nicotinaldehyde. The versatility of this scaffold, coupled with the reliability of the described post-synthetic modifications, offers a fertile ground for the discovery of new molecules with novel properties and applications. As you embark on your synthetic endeavors, remember that a thorough understanding of the reaction mechanisms and careful characterization at each step are the cornerstones of successful chemical research.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6293. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). [Link]

-

El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 643. [Link]

-

ResearchGate. Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

-

Kuwata, S., & Ikariya, T. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 9(12), 1017. [Link]

-

Royal Society of Chemistry. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Chemical Sciences, 129(4), 481-488. [Link]

-

Russian Chemical Reviews. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. [Link]

-

Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]

-

da Silva, F. C., et al. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. Revista de la Facultad de Farmacia, 79(1), 194-216. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

Aydoğan, F. (2008). REACTION OF PROPARGYL ALDEHYDES WITH HYDRAZINIUM SALTS: SYNTHESIS OF FERROCENYL AND PHENYL SUBSTITUTED PYRAZOLES. [Link]

-

MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. [Link]

-

ResearchGate. A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND FUNGAL ACTIVITIES. [Link]

-

ResearchGate. Modern Applications of Trispyrazolylborate Ligands in Coinage Metal Catalysis: Reactivity and Catalysis. [Link]

-

MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

-

Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 34(4), 963-967. [Link]

-

ResearchGate. Transition metal complexes with pyrazole carboxylic acid ligands. [Link]

-

Ogbonda-Chukwu, E., et al. (2020). TWO FACILE SYNTHETIC METHODS FOR A SCHIFF BASE FROM 4- ETHOXYANILINE AND 2-PYRIDINECARBOXALDEHYDE. Journal of the Nigerian Society of Physical Sciences, 2(3), 183-188. [Link]

-

Kumar, A., et al. (2022). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 12(45), 29193-29210. [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]

-

Patel, K. D., et al. (2017). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Journal of Saudi Chemical Society, 21(Supplement 1), S309-S317. [Link]

-

Belmar, J., et al. (2021). ARTICLE. ChemRxiv. [Link]

-

MDPI. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

-

Pandhurnekar, C. P., et al. (2021). A Review on Synthesis of Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(3), 37-43. [Link]

-

MOCEDES. Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). [Link]

-

MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

-

ResearchGate. IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. [Link]

-

UPCommons. Tuning Ni‐Pyrazolate Frameworks by Post‐Synthetic Fe‐Incorporation for Oxidase‐Mimicking H2O2 Activation. [Link]

-

ResearchGate. The Coordination Chemistry of Pyrazole‐Derived Ligands. [Link]

-

MDPI. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. [Link]

-

MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

Hawaiz, F. E. (2015). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Journal of Al-Nahrain University, 18(3), 1612-1622. [Link]

-

Iweala, E. E. J., et al. (2018). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 8(2), 209-221. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

MDPI. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

-

ResearchGate. Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. [Link]

-

National Institutes of Health. (2023). Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. [Link]

-

ResearchGate. Tuning Ni‐Pyrazolate Frameworks by Post‐Synthetic Fe‐Incorporation for Oxidase‐Mimicking H2O2 Activation. [Link]

-

National Institutes of Health. (2023). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]

- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ajol.info [ajol.info]

- 11. chemrxiv.org [chemrxiv.org]

- 12. op.niscair.res.in [op.niscair.res.in]

- 13. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]

- 14. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving reaction yields for 2-(1H-pyrazol-1-yl)nicotinaldehyde synthesis

Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-1-yl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction: The Synthetic Challenge

The synthesis of 2-(1H-pyrazol-1-yl)nicotinaldehyde is a crucial step in the development of various pharmaceutical agents. The core of this synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinaldehyde and pyrazole. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete conversion, and the formation of undesired side products. This guide will provide in-depth, practical solutions to these challenges in a user-friendly question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of 2-(1H-pyrazol-1-yl)nicotinaldehyde can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Immediate Troubleshooting Steps:

-

Reagent Purity and Handling:

-

2-Chloronicotinaldehyde: This starting material is a solid that should be white to off-white.[1] Its purity is paramount, as impurities can interfere with the reaction. It is recommended to use a high-purity grade (e.g., 99.76%).[2] Due to its sensitivity, it should be stored under nitrogen at low temperatures (-20°C for short-term, -80°C for long-term storage) to prevent degradation.[2]

-

Pyrazole: Pyrazole is a nucleophile in this reaction.[3] Ensure it is free from moisture and other contaminants that could react with the base or the electrophile.

-

Base: The choice and quality of the base are critical. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The base must be anhydrous, as water can lead to the formation of 2-hydroxynicotin-aldehyde as a byproduct.

-

Solvent: The solvent must be anhydrous. Dipolar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used as they effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazole anion.[4][5]

-

-

Reaction Conditions:

-

Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of side products. A moderate temperature range (e.g., 80-120 °C) is typically a good starting point. Optimization may be required depending on the specific base and solvent system.

-

Reaction Time: Incomplete reactions are a common cause of low yields.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[6] Extending the reaction time may be necessary to drive the reaction to completion.

-

In-depth Causality:

The SNAr mechanism involves the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is influenced by the electron-withdrawing nature of the aldehyde group and the pyridine nitrogen on the 2-chloronicotinaldehyde ring. The solvent plays a crucial role in stabilizing this charged intermediate. Dipolar aprotic solvents are particularly effective in this regard, leading to significant rate enhancements.[5] The base deprotonates the pyrazole, generating the pyrazolate anion, which is the active nucleophile. The strength and solubility of the base, as well as its counter-ion, can significantly impact the concentration and reactivity of the nucleophile.

Question 2: I am observing significant amounts of unreacted 2-chloronicotinaldehyde. How can I improve the conversion rate?

Incomplete conversion is a frustrating issue that directly impacts yield and complicates purification. Several factors can contribute to this problem.

Troubleshooting Protocol:

-

Base Strength and Stoichiometry:

-

Ensure a sufficient excess of the base is used (typically 1.5-2.0 equivalents) to ensure complete deprotonation of the pyrazole.

-

Consider switching to a stronger base if using a weaker one like K₂CO₃. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can be very effective. However, it requires careful handling due to its reactivity with moisture.

-

-

Solvent Choice:

-

Temperature and Time Optimization:

-

Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction by TLC or HPLC.

-

If an increase in temperature does not improve conversion, consider extending the reaction time. Some SNAr reactions can be slow and may require prolonged heating.

-

Quantitative Data Summary:

| Parameter | Recommendation | Rationale |

| Base Equivalents | 1.5 - 2.0 eq. | Ensures complete deprotonation of pyrazole. |

| Solvent | Anhydrous DMF or DMSO | Enhances nucleophilicity and stabilizes the Meisenheimer intermediate.[5] |

| Temperature | 80 - 120 °C (optimize) | Balances reaction rate and side product formation. |

| Reaction Monitoring | TLC or HPLC | Determines the point of maximum conversion.[6] |

Question 3: I am struggling with the formation of side products. What are the likely culprits and how can I minimize them?

Side product formation is a common challenge in SNAr reactions and can significantly complicate the purification process.

Potential Side Reactions and Mitigation Strategies:

-

Hydrolysis of 2-chloronicotinaldehyde:

-

Cause: Presence of water in the reaction mixture.

-

Side Product: 2-hydroxynicotinaldehyde.

-

Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

N-1 vs. N-2 Arylation of Pyrazole:

-

Cause: Pyrazole has two nucleophilic nitrogen atoms.[7] While typically the reaction favors the formation of the 1-substituted isomer, the 2-substituted isomer can also form, especially under certain conditions.

-

Solution: The regioselectivity of N-alkylation/arylation can be influenced by steric and electronic factors, as well as the choice of base and solvent.[8] Often, the desired N-1 isomer is the thermodynamically favored product. Careful control of reaction conditions and purification by chromatography can separate the isomers.

-

-

Dialkylation/Arylation:

-

Cause: In some cases, a second molecule of 2-chloronicotinaldehyde can react with the product.

-

Solution: Control the stoichiometry carefully, using a slight excess of pyrazole.[8]

-

Visualizing the Reaction Pathway and Side Reactions:

Sources

- 1. 2-chloronicotinaldehyde (36404-88-3) for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 5. gchemglobal.com [gchemglobal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Purification methods for removing impurities from 2-(1H-pyrazol-1-yl)nicotinaldehyde

This technical support guide is designed for researchers and process chemists working with 2-(1H-pyrazol-1-yl)nicotinaldehyde .[1][2] It addresses the specific challenges of purifying electron-deficient heteroaryl aldehydes synthesized via nucleophilic aromatic substitution (

Product: 2-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde Application: Intermediate for API synthesis (e.g., kinase inhibitors, Voxelotor analogs) Chemical Class: Biheteroaryl Aldehyde[1][2]

Part 1: Critical Purification Logic (The "Why" & "How")

The synthesis of 2-(1H-pyrazol-1-yl)nicotinaldehyde typically involves the

The Purification Challenge: The primary difficulty lies in separating the product from the structurally similar starting material (2-chloronicotinaldehyde) and preventing the oxidation of the aldehyde group to the corresponding carboxylic acid (2-(1H-pyrazol-1-yl)nicotinic acid).[1]

Core Impurity Profile

| Impurity | Origin | Physicochemical Behavior | Removal Strategy |

| 2-Chloronicotinaldehyde | Unreacted Starting Material | Lipophilic, similar | Recrystallization (Solubility differential in EtOH).[2] |

| 1H-Pyrazole | Excess Reagent | Water-soluble, amphoteric.[1][2] | Aqueous Wash (High solubility in water).[2] |

| Nicotinic Acid Derivative | Oxidation Byproduct | Highly polar, acidic.[2] | Base Extraction ( |

| Inorganic Salts | Base ( | Ionic solids.[2] | Filtration/Water Wash . |

Part 2: Decision Tree & Workflow

The following diagram outlines the logical flow for determining the optimal purification route based on the crude reaction state.

Part 3: Troubleshooting Guides & FAQs

Scenario A: "My product is oiling out upon water addition."

Diagnosis: This is common when the product concentration is too high or if residual high-boiling solvents (DMF/DMSO) are present.[1][2] The "oil" is often a supersaturated solution of the product containing impurities.[2]

Protocol:

-

Seeding: Scratch the glass side of the flask with a glass rod to induce nucleation.[2] If you have a pure seed crystal from a previous batch, add it now.[2]

-

Sonication: Place the flask in an ultrasonic bath for 5–10 minutes. This often breaks the supersaturation.[2]

-

The "Slow-Cool" Method:

Scenario B: "I cannot remove the unreacted 2-chloronicotinaldehyde."

Diagnosis: The starting material is structurally very similar to the product, making chromatographic separation difficult (overlapping

Protocol (Chemical Scavenging): If recrystallization fails, use a chemical scavenger before the final workup:

-

Add 1.2 equivalents of morpholine or excess pyrazole to the reaction mixture.

-

Heat for an additional 2–4 hours.

-

This forces the conversion of the lipophilic 2-chloronicotinaldehyde into a more polar amine-substituted byproduct.[1][2]

-

Result: The impurity shifts significantly in

(becomes much more polar) and can now be easily removed via a short silica plug or acid wash (1M HCl), as the amine byproduct will protonate and partition into the aqueous phase more readily than your aldehyde product.[2]

Scenario C: "The aldehyde peak in NMR is diminishing/shifting."

Diagnosis: Oxidation to carboxylic acid or Cannizzaro reaction.[2]

Corrective Action:

-

Storage: Ensure the product is stored under Nitrogen/Argon at

. -

Workup: Avoid using strong bases (NaOH/KOH) during workup, as these promote the Cannizzaro reaction (disproportionation to alcohol and acid).[2] Use

or -

Rescue: If significant acid is present (broad peak >11 ppm in

NMR), dissolve the crude in EtOAc and wash with saturated

Part 4: Standardized Protocols

Protocol 1: Recrystallization (Preferred Method)

Best for: Batches with >85% purity requiring >98% purity.[2]

-

Solvent System: Ethanol (Absolute) or Ethanol/Water (9:1).[2]

-

Dissolution: Place crude solid in a flask. Add Ethanol (

of crude). Heat to reflux ( -

Hot Filtration: If insoluble particles remain (inorganic salts), filter the hot solution through a pre-warmed glass frit or cotton plug.[2]

-

Crystallization: Remove from heat. Let cool to room temperature undisturbed. Then place in an ice bath (

) for 2 hours. -

Isolation: Filter the crystals. Wash with cold Ethanol (

).[2] -

Drying: Vacuum dry at

for 4 hours. Note: High heat can sublime the aldehyde or promote oxidation.[2]

Protocol 2: Flash Column Chromatography

Best for: Oily crude or batches with significant regioisomer impurities.[2]

-

Stationary Phase: Silica Gel (230–400 mesh).[2]

-

Mobile Phase: Hexane : Ethyl Acetate.[2][3]

-

Gradient: Start at 100% Hexane

20% EtOAc

-

-

Loading: Dissolve crude in a minimum volume of DCM (Dichloromethane).[2]

-

Detection: UV at 254 nm.[2] The pyridine ring provides strong absorbance.[2]

-

TLC Visualization: The aldehyde spot will be UV active.[2] It can also be stained with 2,4-DNP (yellow/orange spot indicates aldehyde).[2]

Part 5: Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to pale yellow crystalline solid |

| Identity | Aldehyde proton singlet at | |

| Purity | HPLC (254 nm) | |

| Residual Solvent | GC-HS | Ethanol |

References

-

Synthesis of Pyrazolyl-Pyridines

-

Mechanism & General Procedures: Evalu

reactions on 2-chloronicotinaldehyde derivatives. The activation of the pyridine ring by the electron-withdrawing aldehyde group at C3 facilitates the displacement of chlorine at C2 by the pyrazole nucleophile.[2] -

Source: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2]

-

-

Purification of Heteroaryl Aldehydes

-

Stability of Nicotinaldehyde Derivatives

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.